molecular formula C10H10N2OS B14026210 5-(3-Methoxyphenyl)thiazol-2-amine

5-(3-Methoxyphenyl)thiazol-2-amine

Cat. No.: B14026210
M. Wt: 206.27 g/mol
InChI Key: JOLWNHHMZCLLMO-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities and are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine typically involves the reaction of 3-methoxyaniline with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Common bases used in this reaction include potassium carbonate and sodium hydride.

Industrial Production Methods

Industrial production of thiazole derivatives often employs multi-step synthesis involving the use of catalysts to improve yield and selectivity. Green chemistry approaches, such as the use of aqueous media and microwave-assisted synthesis, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and acylating agents.

Major Products Formed

Scientific Research Applications

5-(3-Methoxyphenyl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. It can bind to DNA and proteins, affecting their function. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can modulate biochemical pathways by activating or inhibiting specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxyphenyl)thiazol-2-amine is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12)

InChI Key

JOLWNHHMZCLLMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(S2)N

Origin of Product

United States

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